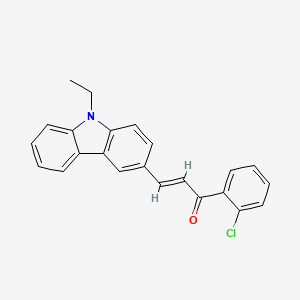
2,2-Difluoro-1-phenyl-cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-phenyl-cyclopropanemethanol is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a hydroxymethyl group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-phenyl-cyclopropanemethanol typically involves the reaction of 2,2-difluoro-1-phenyl-cyclopropanecarboxylic acid with reducing agents. One common method is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether, which yields the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-phenyl-cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid.
Reduction: Various cyclopropane derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-1-phenyl-cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenyl-cyclopropanemethanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains a benzodioxole ring.
2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid: Has a single fluorine atom and a different substitution pattern.
Uniqueness
2,2-Difluoro-1-phenyl-cyclopropanemethanol is unique due to its combination of a cyclopropane ring, phenyl group, and two fluorine atoms, which confer distinct chemical properties. Its hydroxymethyl group allows for further chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2,2-difluoro-1-phenylcyclopropyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
InChI Key |
KDYYISXEIZVLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



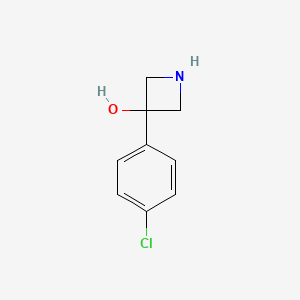
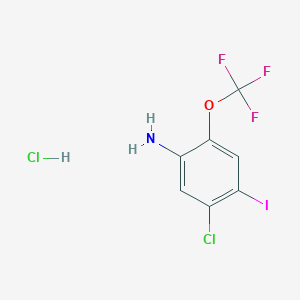
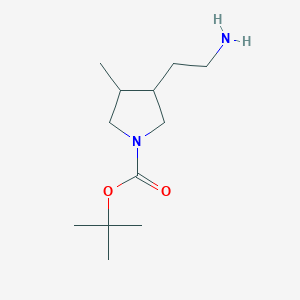
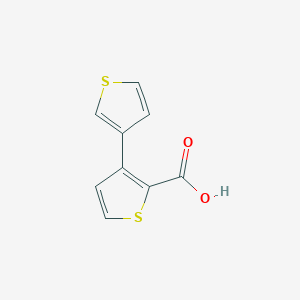
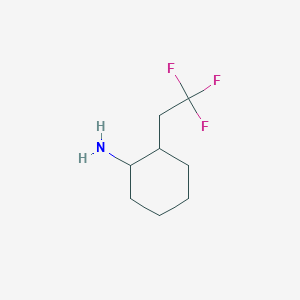
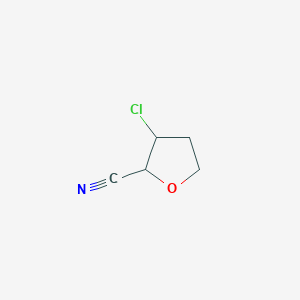
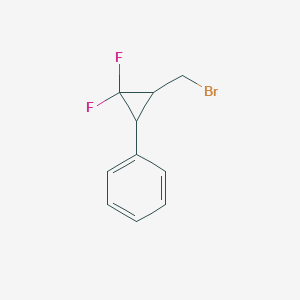
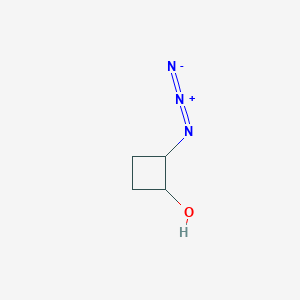
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
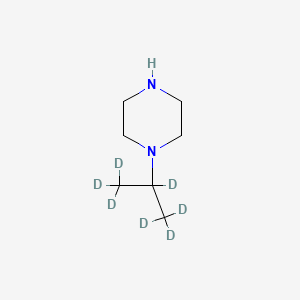
![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
